Cas no 2172001-90-8 (6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid)

6-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid is a specialized Fmoc-protected amino acid derivative featuring an alkyne-functionalized spacer. Its key structural attributes include an Fmoc group for orthogonal protection during solid-phase peptide synthesis (SPPS) and a terminal alkyne moiety suitable for click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hexanoic acid backbone enhances solubility and flexibility, facilitating conjugation to biomolecules or solid supports. This compound is particularly valuable for site-specific modifications in peptide and protein engineering, enabling controlled ligation or labeling. Its stability under standard SPPS conditions and compatibility with deprotection protocols make it a reliable choice for advanced bioconjugation strategies.
6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid structure
2172001-90-8 structure
Product Name:6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid
CAS No:2172001-90-8
MF:C25H26N2O5
MW:434.484346866608
CID:6254692
PubChem ID:165778742
Update Time:2025-10-14

6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid
    • 6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]hexanoic acid
    • 2172001-90-8
    • EN300-1550323
    • Inchi: 1S/C25H26N2O5/c28-23(26-15-7-1-2-14-24(29)30)13-8-16-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7,14-17H2,(H,26,28)(H,27,31)(H,29,30)
    • InChI Key: ZAABSDAVKVYAPP-UHFFFAOYSA-N
    • SMILES: O(C(NCC#CC(NCCCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 434.18417193g/mol
  • Monoisotopic Mass: 434.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 105Ų

6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidohexanoic acid Pricemore >>

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